Chloromethane-d3
Overview
Description
Mechanism of Action
Chloromethane-d3, also known as chloro(trideuterio)methane, is a compound with the molecular formula CD3Cl . It is a variant of chloromethane where the hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen. Here is an overview of its mechanism of action:
Biochemical Pathways
Research on chloromethane-degrading microbes suggests that these organisms can metabolize chloromethane through specific biochemical pathways . It’s plausible that this compound might be involved in similar pathways.
Pharmacokinetics
Given its gaseous form and its chemical properties , it can be inferred that it might be readily absorbed and distributed in the body. More research is needed to understand its metabolism and excretion.
Biochemical Analysis
Biochemical Properties
It is known that chloromethane, the parent compound of Chloromethane-d3, can interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to active sites or allosteric sites of enzymes, potentially altering their function .
Cellular Effects
It is known that chloromethane can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through interactions with biomolecules, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
It is known that chloromethane can degrade over time, potentially leading to changes in its effects on cellular function
Dosage Effects in Animal Models
It is known that chloromethane can have toxic effects at high doses
Metabolic Pathways
It is known that chloromethane can interact with various enzymes and cofactors
Transport and Distribution
It is known that chloromethane can be transported and distributed within cells and tissues
Subcellular Localization
It is known that chloromethane can localize to various subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethane-d3 can be synthesized through the reaction of deuterated methanol (CD3OH) with hydrogen chloride (HCl). The reaction typically occurs under controlled conditions to ensure high isotopic purity:
CD3OH+HCl→CD3Cl+H2O
Industrial Production Methods
Industrial production of this compound involves the hydrochlorination of deuterated methanol. This process can be carried out in either gas-phase or liquid-phase conditions. The gas-phase hydrochlorination process involves passing deuterated methanol vapor and hydrogen chloride gas over a catalyst at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
Chloromethane-d3 undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile.
Oxidation Reactions: It can be oxidized to form deuterated formaldehyde (CD2O) and deuterated formic acid (CD2O2).
Reduction Reactions: this compound can be reduced to deuterated methane (CD4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are used under hydrogen gas (H2) atmosphere.
Major Products
Substitution: Deuterated methanol (CD3OH)
Oxidation: Deuterated formaldehyde (CD2O), deuterated formic acid (CD2O2)
Reduction: Deuterated methane (CD4)
Scientific Research Applications
Chloromethane-d3 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs to study their pharmacokinetics and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Chloromethane (CH3Cl): The non-deuterated form of chloromethane.
Bromomethane-d3 (CD3Br): A deuterated form of bromomethane.
Iodomethane-d3 (CD3I): A deuterated form of iodomethane.
Chloroethane-2,2,2-d3 (C2D5Cl): A deuterated form of chloroethane.
Uniqueness
Chloromethane-d3 is unique due to its specific isotopic labeling with deuterium, which makes it particularly useful in studies requiring precise tracking of molecular transformations. Its chemical properties are similar to those of chloromethane, but the presence of deuterium provides distinct advantages in research applications .
Properties
IUPAC Name |
chloro(trideuterio)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl/c1-2/h1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHMKBQYUWJMIP-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149501 | |
Record name | Chloromethane-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
53.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111-89-3 | |
Record name | Chloromethane-d3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloromethane-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloromethane-d3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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